HO-Peg12-CH2cooh is a compound classified as a polyethylene glycol derivative, specifically a PEG-based linker. This compound plays a crucial role in chemical biology and medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are designed to induce the degradation of specific proteins within cells by utilizing the ubiquitin-proteasome system. The significance of HO-Peg12-CH2cooh lies in its ability to facilitate selective protein degradation, making it valuable for various scientific applications, including drug development and advanced materials synthesis.
The synthesis of HO-Peg12-CH2cooh typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process can be broken down into several key steps:
In industrial settings, the production process mirrors laboratory methods but is optimized for efficiency and cost-effectiveness. Automated systems and advanced purification techniques are commonly employed to ensure high yield and purity during large-scale synthesis.
HO-Peg12-CH2cooh can undergo several types of chemical reactions:
HO-Peg12-CH2cooh acts primarily as a linker in PROTACs, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system. This mechanism involves:
The pharmacokinetics of HO-Peg12-CH2cooh suggest that it possesses properties allowing effective cellular entry and action within intracellular environments .
HO-Peg12-CH2cooh exhibits typical reactions associated with alcohols and carboxylic acids, including oxidation, reduction, and substitution reactions. These properties enable its use in various synthetic applications .
HO-Peg12-CH2cooh has diverse applications across multiple fields:
HO-PEG₁₂-CH₂COOH (C₂₆H₅₂O₁₅, MW 604.68) exemplifies a new generation of monodisperse PEG linkers, where each molecule contains exactly 12 ethylene glycol units terminated with a hydroxy group and a carboxymethyl functionality [1] [6]. Unlike conventional polydisperse PEGs (synthesized via ring-opening polymerization with PDI >1.1), monodisperse variants are structurally uniform, enabling precise control over hydrodynamic properties and conjugation behavior [9]. This uniformity eliminates batch-to-batch variability in drug conjugates—a critical limitation of polydisperse PEGs in FDA approval pathways [9]. The dodecamer length (PEG12) balances flexibility with optimal spatial separation, facilitating simultaneous engagement of E3 ligase and target protein in PROTACs while minimizing steric clashes [1] [7].
Table 1: Structural Comparison of PEG Types
Property | Monodisperse PEG₁₂ | Polydisperse PEG |
---|---|---|
Molecular Formula | C₂₆H₅₂O₁₅ | Mixture of C₂₄H₅₀O₁₄ to C₃₀H₆₂O₁₈ |
Molecular Weight | 604.68 Da (exact) | Average MW (e.g., 600 Da ± 50) |
Polydispersity Index (PDI) | 1.0 | 1.1–1.8 |
Synthesis Method | Stepwise coupling | Anionic ring-opening polymerization |
Key Applications | PROTACs, bioconjugation | Industrial coatings, surfactants |
The carboxymethyl terminus (-CH₂COOH) serves as a versatile handle for site-specific conjugation via amide bond formation or esterification. This carboxylic acid group exhibits higher reactivity toward amine nucleophiles (e.g., lysine residues) compared to standard PEG-COOH linkers due to reduced steric hindrance [6]. In PROTAC synthesis, the terminal carboxylate enables covalent attachment to E3 ligase ligands (e.g., thalidomide analogs) through spacer-free activation, minimizing linker-induced affinity loss [1] [7]. Enzymatic conjugation strategies—such as microbial transglutaminase or sortase-mediated ligation—leverage this functionality for homogeneous antibody-drug conjugates, achieving >95% coupling efficiency under physiological conditions [2]. The α-hydroxy terminus (-OH) permits orthogonal modifications, enabling sequential bifunctional conjugation critical for heterobifunctional degraders [6] [10].
Table 2: Bioconjugation Reactivity of Carboxymethyl Terminus
Conjugation Method | Reaction Partner | Efficiency | Application Example |
---|---|---|---|
EDC/NHS Coupling | Primary amines | 90–95% | Peptide-PROTAC conjugates |
Enzymatic Ligation | Glutamine residues | 85–92% | Radiolabeled antibodies |
Click Chemistry | Azides/alkynes | >98% | Fluorescent probes |
Molecular dynamics (MD) simulations reveal that HO-PEG₁₂-CH₂COOH adopts a helical conformation in aqueous solutions, with a hydrodynamic radius (Rₕ) of 14.2 Å—significantly smaller than polydisperse PEGs of comparable molecular weight (Rₕ = 18.5 Å) [9]. This compact structure arises from intramolecular H-bonding between adjacent ethylene oxide units, reducing solvent-accessible surface area. Free energy calculations demonstrate strong hydration shells (ΔGₕy𝒹 = −42.3 kcal/mol), explaining the linker’s role in enhancing solubility of hydrophobic warheads in PROTACs [9]. In nonpolar solvents (e.g., DCM), PEG12 transitions to extended conformations, increasing the distance between terminal groups by 40%. These insights guide solvent selection for conjugation reactions: aqueous buffers favor compact structures ideal for sterically sensitive couplings, while organic solvents maximize terminal group separation for bulky molecule attachment [6].
The "PROTAC linker length rule" posits that optimal degradation efficiency occurs when the linker spans 30–50 Å, positioning E3 ligase and target protein at distances compatible with ubiquitin transfer [7]. HO-PEG₁₂-CH₂COOH contributes a 42.7 Å span (calculated from end-to-end MD trajectories), placing it within this therapeutic window. Kinetic models of ternary complex formation demonstrate that PEG12 maximizes the effective molarity (EM) of PROTACs—defined as the ratio of intracomplex ubiquitination to binary binding events—by balancing rigidity and flexibility [7]. Shorter linkers (e.g., PEG4, EM = 0.3 µM⁻¹) restrict complex formation, while longer chains (e.g., PEG24, EM = 1.1 µM⁻¹) increase off-target ubiquitination. PEG12 achieves an EM of 1.8 µM⁻¹ for BRD4 degraders, validating its role in enhancing degradation efficiency by 3-fold compared to polydisperse analogs [1] [7].
Table 3: Linker Length Impact on Degradation Kinetics
Linker Type | Length (Å) | Effective Molarity (µM⁻¹) | DC₅₀ (nM) |
---|---|---|---|
PEG4 | 16.5 | 0.3 | 1200 |
PEG8 | 29.1 | 1.2 | 450 |
PEG12 | 42.7 | 1.8 | 85 |
PEG24 | 76.3 | 1.1 | 210 |
Concluding Remarks
HO-PEG₁₂-CH₂COOH represents a paradigm shift in linker design, leveraging monodispersity to overcome the limitations of traditional PEG architectures. Its structural precision enables reproducible bioconjugation, optimized ternary complex formation, and predictable hydrodynamic behavior—critical attributes for next-generation PROTACs and biotherapeutics.
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3